4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
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Overview
Description
4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromo-4-pyridinecarboxaldehyde under basic conditions to yield the desired thiazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
- 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole
- 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-3-yl)thiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H11ClN4S |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
[4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4S/c15-11-4-2-1-3-10(11)12-8-20-14(18-12)9-5-6-17-13(7-9)19-16/h1-8H,16H2,(H,17,19) |
InChI Key |
YKWUEPTVLZIIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN)Cl |
Origin of Product |
United States |
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